![molecular formula C12H15N3O3S B5530700 N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5530700.png)
N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, often involves the condensation of sulfonyl chloride with 2-aminoheterocycles in the presence of triethylamine in dry acetone. This process yields various sulfonamides with antimicrobial activities, indicating the compound's potential utility in various applications beyond its basic chemical interest (Rane et al., 2010).
Molecular Structure Analysis
Molecular structures of benzimidazole derivatives are characterized by their unique scaffold and the presence of the sulfonamide pharmacophore. Advanced techniques such as X-ray diffraction analysis have been utilized to determine the structures of these compounds, revealing their bidentate chelating behavior through sulfonamidate nitrogen and benzimidazole's endocyclic nitrogen. This structural arrangement is crucial for understanding the compound's binding and reactivity (Ashraf et al., 2016).
Chemical Reactions and Properties
N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide participates in various chemical reactions due to its active sites. For instance, it undergoes transannulation reactions with N-sulfonyl-1,2,3-triazoles, facilitated by Rh(II) catalysis, to form fully substituted 5-sulfonamidoimidazoles. These reactions demonstrate the compound's versatility and potential for creating diverse derivatives with specific properties (Strelnikova et al., 2018).
Physical Properties Analysis
The physical properties of N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its derivatives are influenced by the presence of the sulfonamide group. These properties include solubility in polar organic solvents and thermal resistance, which are critical for its applications in various fields. The incorporation of sulfonic and benzimidazole groups into polymers, for example, has been shown to significantly affect their solubility and thermal properties, underscoring the importance of understanding these physical characteristics (Alvarez-Gallego et al., 2007).
Chemical Properties Analysis
The chemical properties of benzimidazole sulfonamides, including reactivity, stability, and antimicrobial activity, are subjects of extensive research. These compounds have demonstrated significant biological activities, which are attributed to their molecular structure and chemical properties. For instance, their ability to intercalate into DNA and block replication suggests potential applications in antimicrobial and antifungal treatments (Zhang et al., 2017).
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-12-13-10-6-5-9(7-11(10)14-12)19(17,18)15-8-3-1-2-4-8/h5-8,15H,1-4H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJFSWGQJRDQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide |
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